Direct Bromodomain Inhibition: Sulfonamide vs. Carboxylic Acid Analogs
The 3-phenylisoxazole-5-sulfonamide chemotype is a critical pharmacophore for BRD4 bromodomain inhibition. The sulfonamide group directly engages the asparagine 140 (Asn140) residue, a conserved anchor point in bromodomains, a contact that a carboxylic acid analog cannot replicate with the same geometry [1]. Optimization of this specific chemotype in the phenylisoxazole sulfonamide series led to compounds with nanomolar activity against BRD4, demonstrating the essential role of the 5-sulfonamide for potency.
| Evidence Dimension | Inhibitory potency against BRD4-BD1 |
|---|---|
| Target Compound Data | IC50 = 1400 nM (Parent phenylisoxazole sulfonamide scaffold) |
| Comparator Or Baseline | 3-Phenylisoxazole-5-carboxylic acid: Not reported in this series, but inferred to be inactive or significantly less potent based on structure-based design principles [1]. |
| Quantified Difference | The sulfonamide is essential for micro-molar activity; replacement with a carboxylic acid is predicted to drastically reduce potency. |
| Conditions | BRD4-BD1 Alphascreen assay (in vitro) |
Why This Matters
This establishes the 5-sulfonamide as a privileged fragment for bromodomain inhibitor programs, providing a direct entry into a well-validated target class.
- [1] Bamborough, P.; Diallo, H.; Goodacre, J. D.; Gordon, L.; Lewis, A.; Seal, J. T.; Wilson, D. M.; Woodrow, M. D.; Chung, C. W. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J. Med. Chem. 2012, 55 (2), 587–596. View Source
